3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-ethyl-5,7-dimethylpyrazole with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: Due to its unique photophysical properties, it is used in the design of fluorescent probes and organic light-emitting devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-ethyl-5,7-dimethylpyrazole
- Pyrazolo[1,5-a]pyrimidine derivatives
- Substituted pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its stability and solubility.
Properties
Molecular Formula |
C10H16BrN3 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-4-8-9(11)10-12-6(2)5-7(3)14(10)13-8/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
XNWUHEOSXSVYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CC(NC2=C1Br)C)C |
Origin of Product |
United States |
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